7,8-Dimethyltetrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyltetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyridines. These compounds are known for their unique chemical structure, which combines a tetrazole ring fused to a pyridine ring. This fusion imparts distinct chemical and physical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyltetrazolo[1,5-a]pyridine typically involves a multicomponent reaction. One common method is the reaction of 5-aminotetrazole with aromatic aldehydes and acetylacetone under solvent- and catalyst-free conditions at a temperature of 150–160°C . This reaction proceeds with the formation of 5,7-dimethyltetrazolo[1,5-a]pyrimidine as a side product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of non-toxic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), can be applied to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyltetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7,8-Dimethyltetrazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7,8-Dimethyltetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyltetrazolo[1,5-a]pyrimidine: This compound is structurally similar and can be formed as a side product during the synthesis of 7,8-Dimethyltetrazolo[1,5-a]pyridine.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has similar “amino–nitro–amino” arrangement characteristics and is known for its heat-resistant properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the tetrazole and pyridine rings, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
918941-05-6 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
7,8-dimethyltetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H8N4/c1-5-3-4-11-7(6(5)2)8-9-10-11/h3-4H,1-2H3 |
InChI Key |
WENOLLLKGBYCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NN=NN2C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.